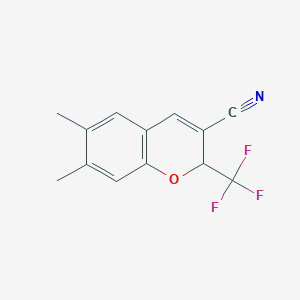
6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core with trifluoromethyl and cyano substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves the reaction of 6,7-dimethylchromene derivatives with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl ketones and o-phenylenediamine, which undergo a cascade process initiated by a Michael reaction . The reaction is performed by heating equimolar amounts of the reactants in refluxing acetonitrile, yielding the desired chromene derivatives in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can yield dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the cyano or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include chromenone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity, leading to more potent biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)chroman-2-ols
- 3-(Trifluoromethyl)-2,3-dihydro-1H-benzo[f]chromen-3-ols
- Trifluoromethylated dihydroquinazolines
Uniqueness
6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and cyano groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C13H10F3NO |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
6,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C13H10F3NO/c1-7-3-9-5-10(6-17)12(13(14,15)16)18-11(9)4-8(7)2/h3-5,12H,1-2H3 |
InChI Key |
JZWHLWVEXGJVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(C(=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


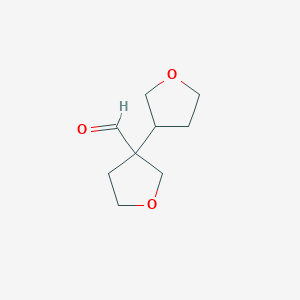
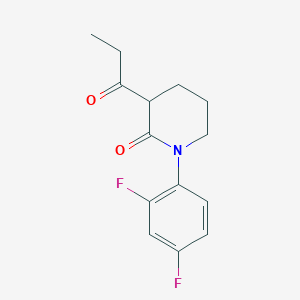
![2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13216049.png)

amine](/img/structure/B13216071.png)

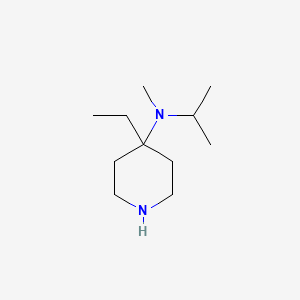

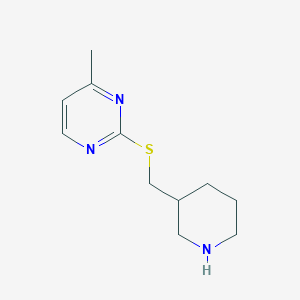
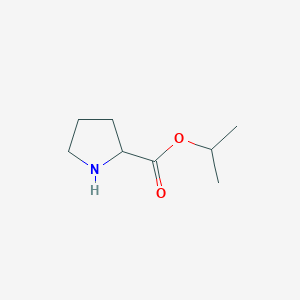
![2-(Propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13216118.png)
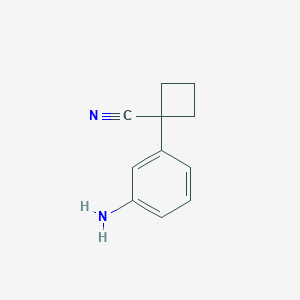
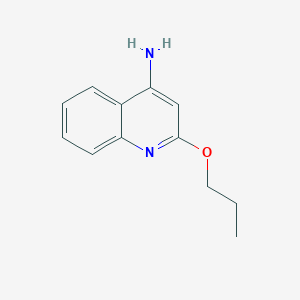
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13216133.png)
